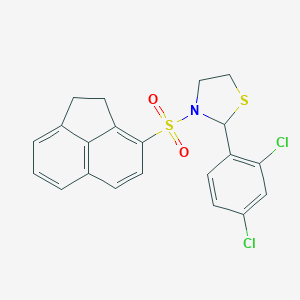
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiazolidine derivative that exhibits significant biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine involves its ability to inhibit the activity of various enzymes and proteins involved in the inflammatory response. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has been found to exhibit significant biochemical and physiological effects. This compound has been found to decrease the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation. Additionally, this compound has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has been extensively studied for its mechanism of action and biochemical effects. However, there are some limitations to the use of this compound in laboratory experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine. One potential area of research is the development of new drugs based on the structure of this compound for the treatment of various diseases, including inflammation and oxidative stress. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its potential for use in combination with other drugs. Finally, research is needed to explore the potential applications of this compound in other fields, such as agriculture and food science.
Synthesemethoden
The synthesis of 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine involves the reaction of 2,4-dichlorobenzaldehyde with 1,2-dihydroacenaphthylen-3-amine in the presence of sulfuric acid. The resulting product is then treated with thionyl chloride to yield 2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit significant anti-inflammatory, antioxidant, and antimicrobial activity, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
Molekularformel |
C21H17Cl2NO2S2 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenyl)-3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-1,3-thiazolidine |
InChI |
InChI=1S/C21H17Cl2NO2S2/c22-15-6-8-16(18(23)12-15)21-24(10-11-27-21)28(25,26)19-9-5-14-3-1-2-13-4-7-17(19)20(13)14/h1-3,5-6,8-9,12,21H,4,7,10-11H2 |
InChI-Schlüssel |
XJTMKCXONMHFCY-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCSC4C5=C(C=C(C=C5)Cl)Cl |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)N4CCSC4C5=C(C=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(3-Bromobenzoyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289090.png)
![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)


![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)
